Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate
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Overview
Description
Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The presence of multiple chlorine atoms and the isoindoline moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves the esterification of 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with heptanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the isoindoline moiety.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated derivatives. Substitution reactions can result in the formation of various substituted benzoates .
Scientific Research Applications
Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and isoindoline moiety play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:
Tetrachlorophthalic anhydride: This compound shares the tetrachlorinated structure but differs in its functional groups and overall reactivity.
Indole derivatives: These compounds have a similar isoindoline moiety and are studied for their biological activities.
Properties
Molecular Formula |
C22H19Cl4NO4 |
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Molecular Weight |
503.2 g/mol |
IUPAC Name |
heptyl 4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C22H19Cl4NO4/c1-2-3-4-5-6-11-31-22(30)12-7-9-13(10-8-12)27-20(28)14-15(21(27)29)17(24)19(26)18(25)16(14)23/h7-10H,2-6,11H2,1H3 |
InChI Key |
NXBDHFGDWYTCDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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